molecular formula C15H12N2O2S B14222866 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 821016-50-6

2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14222866
CAS No.: 821016-50-6
M. Wt: 284.3 g/mol
InChI Key: SHCQNSJNTHNGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with benzyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of benzyl hydrazine with thiophene-2-carboxylic acid followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrazolones.

Scientific Research Applications

2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-(furan-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one
  • 2-Benzyl-4-(pyridine-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

2-Benzyl-4-(thiophene-2-carbonyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings

Properties

CAS No.

821016-50-6

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-benzyl-4-(thiophene-2-carbonyl)-1H-pyrazol-3-one

InChI

InChI=1S/C15H12N2O2S/c18-14(13-7-4-8-20-13)12-9-16-17(15(12)19)10-11-5-2-1-3-6-11/h1-9,16H,10H2

InChI Key

SHCQNSJNTHNGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CN2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.